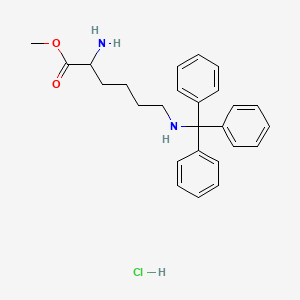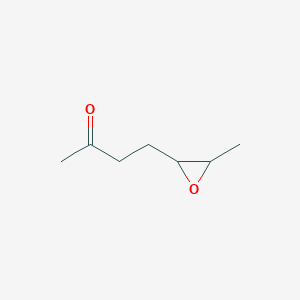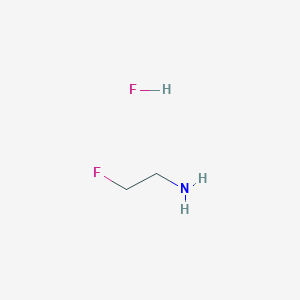
2-Fluoroethanamine;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethanamine;hydrofluoride typically involves the reaction of 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride . Another method involves the synthesis of 2-fluoroethylphthalimide, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethanamine;hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Applications De Recherche Scientifique
2-Fluoroethanamine;hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Fluoroethanamine;hydrofluoride involves its interaction with molecular targets through the fluorine atom. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity with various biological molecules. This can lead to changes in molecular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Fluoroethanamine;hydrofluoride include:
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine .
Uniqueness
This compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its analogs with multiple fluorine atoms. This uniqueness makes it valuable in specific applications where selective reactivity and binding are required .
Propriétés
Numéro CAS |
63186-88-9 |
|---|---|
Formule moléculaire |
C2H7F2N |
Poids moléculaire |
83.08 g/mol |
Nom IUPAC |
2-fluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H6FN.FH/c3-1-2-4;/h1-2,4H2;1H |
Clé InChI |
OPRPHMBBWNXFBN-UHFFFAOYSA-N |
SMILES canonique |
C(CF)N.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



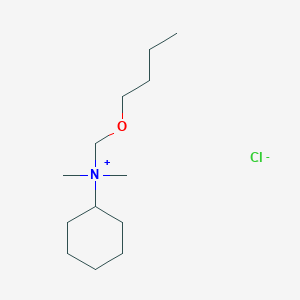

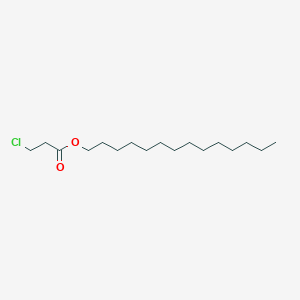
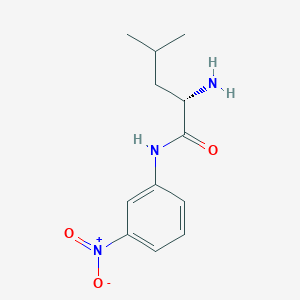

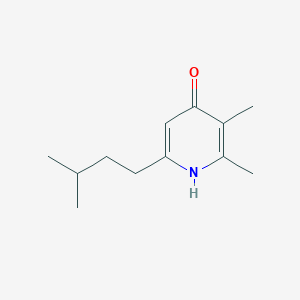
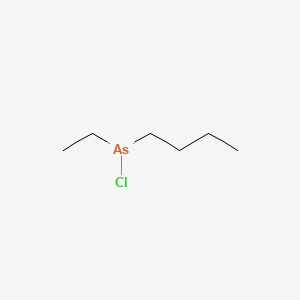
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
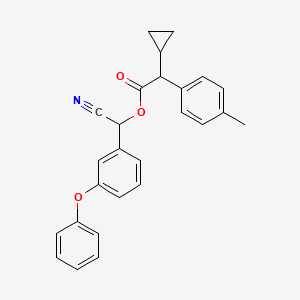

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
